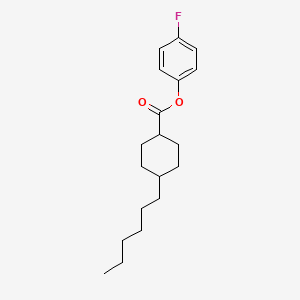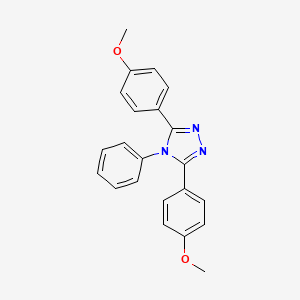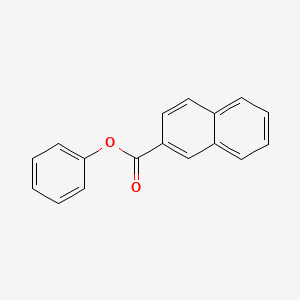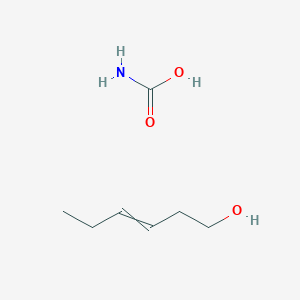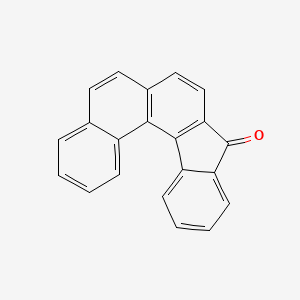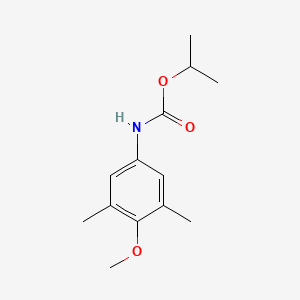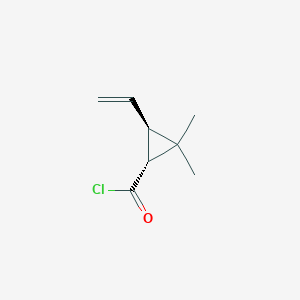![molecular formula C28H19NO2 B14417395 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 85299-18-9](/img/structure/B14417395.png)
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-(diphenylamino)benzaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base such as piperidine . The reaction conditions usually include refluxing the mixture in ethanol for several hours to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a chromophore in the study of electron transfer processes and non-linear optical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione involves its ability to transfer electrons through its conjugated system. The compound’s donor-bridge-acceptor structure facilitates efficient electron transfer, making it suitable for applications in organic electronics and photonics . The molecular targets and pathways involved include interactions with various electron acceptors and donors, leading to the generation of excited states and subsequent emission of light .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione
- (E)-2-{3-[4-(Dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione
Uniqueness
2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione stands out due to its unique donor-bridge-acceptor structure, which provides enhanced electron transfer capabilities. This makes it particularly suitable for applications in organic electronics and photonics, where efficient electron transfer is crucial .
Propiedades
Número CAS |
85299-18-9 |
|---|---|
Fórmula molecular |
C28H19NO2 |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
2-[[4-(N-phenylanilino)phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C28H19NO2/c30-27-24-13-7-8-14-25(24)28(31)26(27)19-20-15-17-23(18-16-20)29(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19H |
Clave InChI |
LQYGABAFZYAIOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


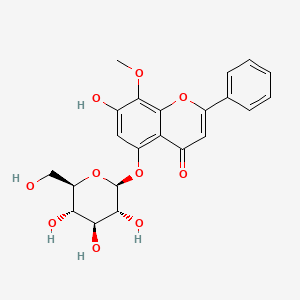
![1-Icosyl-2-[(e)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3h-indolium perchlorate](/img/structure/B14417317.png)
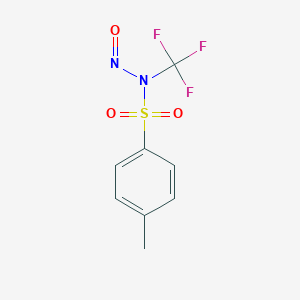
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
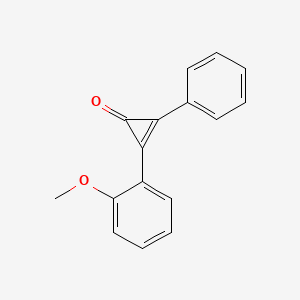
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
